6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one
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Overview
Description
6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a prop-2-yn-1-ylamino group at the 6-position and a keto group at the 2-position. This compound is of interest due to its potential pharmacological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.
Alkylation: The pyrimidine derivative is subjected to alkylation with propargylamine under basic conditions to introduce the prop-2-yn-1-ylamino group.
Cyclization: The intermediate undergoes cyclization to form the pyrimidin-2(1H)-one core.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the keto group to an alcohol.
Substitution: The amino group can participate in substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
Triazole-Pyrimidine Hybrids: Studied for neuroprotective and anti-inflammatory properties.
Uniqueness
6-(Prop-2-yn-1-ylamino)pyrimidin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its prop-2-yn-1-ylamino group allows for unique interactions with molecular targets, differentiating it from other pyrimidine derivatives.
Properties
Molecular Formula |
C7H7N3O |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
6-(prop-2-ynylamino)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C7H7N3O/c1-2-4-8-6-3-5-9-7(11)10-6/h1,3,5H,4H2,(H2,8,9,10,11) |
InChI Key |
ZOVHNHANQHTJOH-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1=CC=NC(=O)N1 |
Origin of Product |
United States |
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